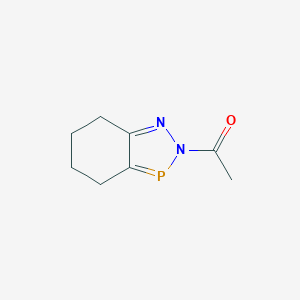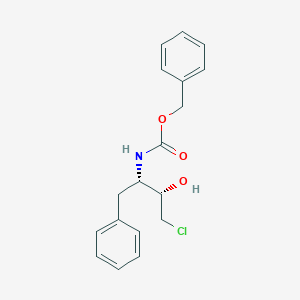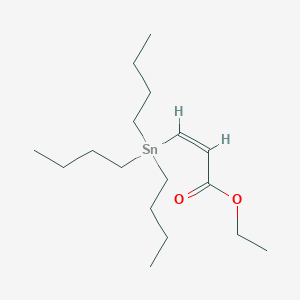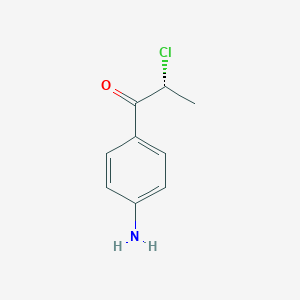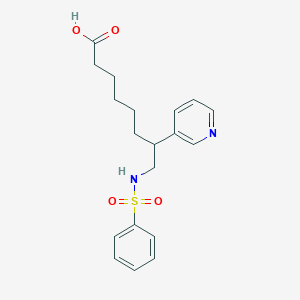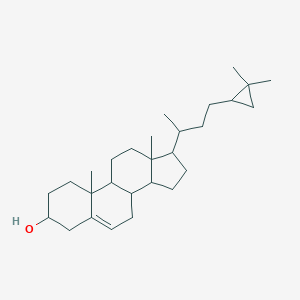
Sormosterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sormosterol is a sterol compound that has gained increasing attention in recent years due to its potential application in scientific research. This compound is derived from the ergosterol pathway and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
Sormosterol exerts its effects by modulating various signaling pathways in the body. It has been found to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a crucial role in regulating lipid metabolism. This compound has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to regulate cholesterol metabolism by modulating the expression of various genes involved in cholesterol synthesis and uptake.
Avantages Et Limitations Des Expériences En Laboratoire
Sormosterol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in organic solvents, making it easy to work with in the lab. However, one limitation of this compound is its low bioavailability, which can make it difficult to study its effects in vivo.
Orientations Futures
There are several future directions for Sormosterol research. One direction is to investigate its potential application in the treatment of various diseases, such as cancer and cardiovascular diseases. Another direction is to study the mechanism of action of this compound in more detail, which can help to identify new targets for drug development. Additionally, future research can focus on improving the bioavailability of this compound and developing new methods for its delivery in vivo.
Conclusion:
In conclusion, this compound is a promising compound that has potential application in scientific research. It has been found to exhibit various biochemical and physiological effects and has been used in studies related to inflammation, cancer, and cholesterol metabolism. This compound has several advantages for lab experiments, but its low bioavailability is a limitation. Future research can focus on investigating its potential application in the treatment of various diseases and improving its bioavailability.
Applications De Recherche Scientifique
Sormosterol has been used in various scientific research studies due to its potential application in the field of medicine. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. This compound has also been used in studies related to cholesterol metabolism and cardiovascular diseases.
Propriétés
Numéro CAS |
131487-01-9 |
|---|---|
Formule moléculaire |
C28H46O |
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
17-[4-(2,2-dimethylcyclopropyl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(6-7-20-17-26(20,2)3)23-10-11-24-22-9-8-19-16-21(29)12-14-27(19,4)25(22)13-15-28(23,24)5/h8,18,20-25,29H,6-7,9-17H2,1-5H3 |
Clé InChI |
RPIBVLMTWVBKKJ-UHFFFAOYSA-N |
SMILES |
CC(CCC1CC1(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
SMILES canonique |
CC(CCC1CC1(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Synonymes |
sormosterol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





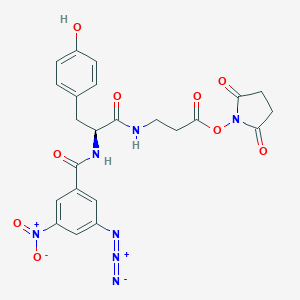
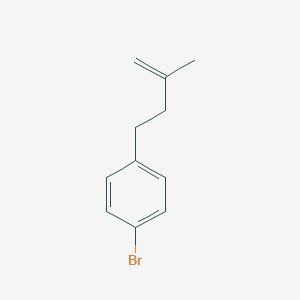
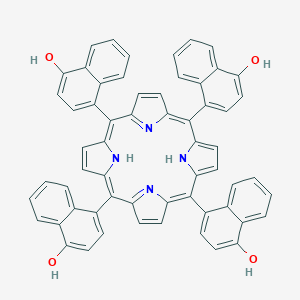
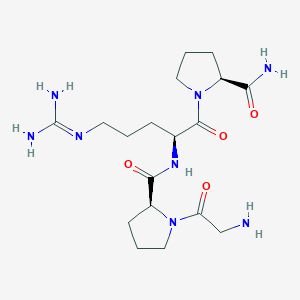
![1-(1-Methyl-2,3-dihydropyrido[3,4-b]pyrazin-4(1H)-yl)ethan-1-one](/img/structure/B144971.png)
![1H-Benzo[d]imidazol-2-yl carbamate](/img/structure/B144972.png)
